3-Methyl-1-(2-methylpropyl)piperazine

描述

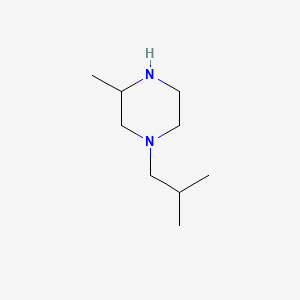

3-Methyl-1-(2-methylpropyl)piperazine is a piperazine derivative featuring a methyl group at the 3-position and a 2-methylpropyl (isobutyl) group at the 1-position of the heterocyclic ring. Piperazines are six-membered rings containing two nitrogen atoms at opposite positions, widely recognized for their pharmacological versatility, including roles as antioxidants, anticancer agents, and receptor modulators . This compound’s structural uniqueness lies in its aliphatic substituents, which may influence solubility, bioavailability, and target specificity compared to other piperazine derivatives.

属性

IUPAC Name |

3-methyl-1-(2-methylpropyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2/c1-8(2)6-11-5-4-10-9(3)7-11/h8-10H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPRGCMSHAHLFEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1)CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20276846 | |

| Record name | 3-methyl-1-(2-methylpropyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20276846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

45954-24-3 | |

| Record name | 3-methyl-1-(2-methylpropyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20276846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-1-(2-methylpropyl)piperazine can be achieved through several methods. One common approach involves the reaction of piperazine with isobutyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetonitrile under reflux conditions .

Industrial Production Methods: Industrial production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve product purity .

化学反应分析

Types of Reactions: 3-Methyl-1-(2-methylpropyl)piperazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be functionalized with different substituents.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in acetic acid.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products:

Oxidation: Formation of N-oxides.

Reduction: Formation of secondary amines.

Substitution: Formation of various N-substituted piperazine derivatives.

科学研究应用

Medicinal Chemistry

3-Methyl-1-(2-methylpropyl)piperazine is being investigated for its potential therapeutic effects. Its structure suggests that it may act as a ligand for various receptors, which could lead to applications in treating conditions such as:

- Neurodegenerative Diseases : Preliminary studies indicate neuroprotective properties, suggesting potential use in conditions like Alzheimer's disease.

- Antidepressant Activity : The compound may interact with neurotransmitter systems, providing a basis for research into its antidepressant effects.

Antimicrobial Activity

Research has shown that this compound exhibits antimicrobial properties against various pathogens. The Minimum Inhibitory Concentration (MIC) values against notable strains are:

| Pathogen | MIC (mg/mL) |

|---|---|

| Escherichia coli | 0.0195 |

| Bacillus mycoides | 0.0048 |

| Candida albicans | 0.0048 |

These findings indicate its potential as a candidate for developing new antimicrobial agents.

Anti-inflammatory Effects

Studies have demonstrated that this compound can modulate inflammatory responses. It shows promise in inhibiting pro-inflammatory cytokines, which may be beneficial in treating inflammatory diseases such as arthritis.

Anticancer Activity

A series of derivatives based on this compound have been synthesized and evaluated for their antiproliferative effects on cancer cell lines, including HCT-116 and HeLa. Some derivatives exhibited IC50 values comparable to standard chemotherapeutics like doxorubicin, indicating their potential as anticancer agents.

Neuroprotective Effects

In animal models, the compound has demonstrated neuroprotective effects against oxidative stress-induced neuronal damage. This suggests its utility in neurodegenerative diseases, warranting further exploration into its mechanisms of action and therapeutic potential.

作用机制

The mechanism of action of 3-Methyl-1-(2-methylpropyl)piperazine involves its interaction with specific molecular targets. It can act as an agonist or antagonist at various receptor sites, influencing biological pathways. The compound’s effects are mediated through binding to receptors and modulating their activity, leading to downstream effects on cellular processes .

相似化合物的比较

Comparative Analysis with Structurally Similar Piperazine Derivatives

Structural and Physicochemical Properties

The substituents on the piperazine ring critically determine physicochemical properties such as solubility, pKa, and lipophilicity (logP). Below is a comparative table of key parameters:

Notes:

- Estimated pKa: Aliphatic substituents (e.g., 2-methylpropyl) reduce basicity compared to aryl-substituted piperazines .

- †logP: Aliphatic groups increase lipophilicity relative to aromatic substituents .

- ‡From , highlighting spacer effects on solubility.

Anticancer and Antioxidant Activity

- exhibit antioxidant and anticancer properties.

- Piperazine-substituted chalcones : Derivatives with piperazine moieties (e.g., compound 8 in ) show potent antitumor activity, suggesting that substituent flexibility (e.g., aliphatic vs. aromatic) modulates activity .

Receptor Binding and Enzyme Inhibition

- κ-Opioid Receptor Antagonism : Analogues like 11a () with 3-methylpiperazine groups demonstrate potent κ-opioid receptor antagonism. The 2-methylpropyl group in the target compound may similarly influence receptor selectivity .

- Cholinesterase (ChE) Inhibition : Piperazine rings are critical for ChE inhibition. Substitution with morpholine (e.g., compound 5c in ) reduces activity, underscoring the necessity of the piperazine core .

PARP-1 Inhibition

Piperazine-substituted naphthoquinones () show selectivity for PARP-1, dependent on substitution patterns. The aliphatic substituents in this compound may alter binding dynamics compared to aryl-substituted derivatives .

Metabolic and Detection Profiles

- Abused Piperazines : Compounds like BZP and mCPP () are detected via LC-MS/LC-DAD due to aromatic substituents. The target compound’s aliphatic groups may reduce UV absorbance, complicating detection .

- Metabolic Stability : Aliphatic substituents (e.g., 2-methylpropyl) may enhance metabolic stability compared to aryl groups, which are prone to oxidative metabolism .

Key Research Findings and Trends

Substituent Effects :

- Aliphatic vs. Aromatic Groups : Aliphatic substituents (e.g., 2-methylpropyl) increase lipophilicity and metabolic stability but reduce UV detectability. Aromatic groups enhance receptor binding (e.g., serotonin receptors) but may lower solubility .

- Positional Effects : The 3-methyl group in the target compound may sterically hinder interactions compared to 1-substituted derivatives (e.g., mCPP) .

Solubility-Spacer Relationship: Piperazines with ethylene spacers (e.g., quinolone derivatives in ) exhibit higher solubility (~80 μM) than those directly attached to aromatic cores (~20 μM) .

Biological Selectivity : Piperazine derivatives with rigid spacers (e.g., PARP-1 inhibitors in ) achieve higher selectivity, suggesting that the target compound’s flexibility may limit specificity .

生物活性

3-Methyl-1-(2-methylpropyl)piperazine is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

This compound is a piperazine derivative characterized by a piperazine ring substituted with a methyl group and an isobutyl side chain. Its unique structure influences its interaction with biological targets and contributes to its pharmacological effects.

The compound's biological activity is primarily mediated through its interaction with various receptors in the body. It can act as both an agonist and antagonist at specific receptor sites, modulating biological pathways that influence cellular processes. The presence of the isobutyl group provides steric hindrance, which may affect its reactivity and binding affinity compared to other piperazine derivatives.

Biological Activities

Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties. It has been explored for potential therapeutic applications against various microbial pathogens.

Anticancer Activity : The compound has shown promise in anticancer studies. It has been investigated for its cytotoxic effects against several human cancer cell lines, including pancreatic cancer cells. In vitro assays demonstrated significant growth inhibition, suggesting its potential as a lead compound in cancer therapy .

Neuropharmacological Effects : Studies suggest that this compound may interact with neurotransmitter systems, potentially acting as an agonist or antagonist at specific receptors involved in neuropharmacology. This opens avenues for research into its use in treating central nervous system disorders.

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

In a recent study, this compound was tested against a panel of human cancer cell lines. The results indicated a notable cytotoxic effect, particularly against pancreatic cancer cells. The compound demonstrated IC50 values comparable to established chemotherapeutics, suggesting it could be developed further as an anticancer agent .

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound reveals that modifications to the piperazine ring and side chains significantly impact its biological activity. For instance, variations in substituents can enhance or diminish its potency against specific targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。